1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
Description
Properties
CAS No. |
62481-16-7 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
ZJKWURBEBFCCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Methylimidazole with Monoethanolamine
The hydroxyethyl side chain is introduced via nucleophilic substitution (SN2) between 2-methylimidazole and monoethanolamine under acidic conditions:
-
Conditions : Nitroethane solvent, 75°C for 10 h, 63% yield.
-
Mechanism : Protonation of 2-methylimidazole enhances electrophilicity at the N1 position, enabling attack by monoethanolamine’s hydroxyl group.
-
Purification : Recrystallization in acetonitrile with molecular sieve decolorization.
Table 1 : Optimized Parameters for 1-(2-Hydroxyethyl)-2-methylimidazole Synthesis
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Reaction Time | 10 h |
| Solvent | Nitroethane |
| Base | None (autocatalytic) |
| Yield | 63% |
Construction of the Imidazo[2,1-b]quinazolin-5-one Core
Copper-Catalyzed Imidoylative Cross-Coupling
Adapting methods from quinazolin-4-one synthesis, the quinazolinone ring is formed via copper-mediated coupling:
-
Substrate : Ethyl 2-isocyanobenzoate (1a ) reacts with 2-(2-hydroxyethyl)-2-methylimidazole.
-
Catalyst : Cu(OAc)₂·H₂O (5 mol%) in CH₂Cl₂ at room temperature.
-
Mechanism : Isocyanide insertion followed by cyclocondensation forms the quinazolinone ring.
Critical Considerations :
Cyclocondensation of Aminobenzamide Derivatives
A modified approach from triazole-quinazoline hybrids involves:
-
Quinazolinone Formation : React 2-aminobenzamide with 4-methoxybenzaldehyde in DMF (100°C, 5 h) using Na₂S₂O₅.
-
Imidazole Annulation : Treat the resulting quinazolinone with 1-(2-hydroxyethyl)-2-methylimidazole under Mitsunobu conditions (DIAD, PPh₃) to form the fused imidazole ring.
Table 2 : Comparative Analysis of Cyclization Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Copper Catalysis | 57–77% | Mild conditions | Requires inert atmosphere |
| Mitsunobu Reaction | 68–72% | Stereochemical control | High reagent cost |
Late-Stage Functionalization and Optimization
Hydroxyethyl Group Deprotection
If protected during synthesis (e.g., as a tert-butyldimethylsilyl ether), deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.
Purification and Characterization
Challenges and Alternative Pathways
Regioselectivity in Imidazole Fusion
Competing cyclization at alternative positions (e.g., imidazo[1,2-a] vs. [2,1-b]) necessitates careful control of:
Microwave-Assisted Synthesis
Adapting General Procedure 3 from, microwave irradiation (20 min, 150°C) accelerates imidazole-quinazolinone fusion while improving yield to >70%.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of quinazolinones, including 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, exhibit significant anticancer properties. Studies have evaluated their effectiveness against various cancer cell lines:
- In Vitro Studies : A study reported that quinazolinone derivatives demonstrated cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 10.82 to 31.85 μM/L . The mechanism of action appears to involve the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, including:
- Mycobacterium tuberculosis : Compounds similar to 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one have been tested against M. tuberculosis, exhibiting promising results in inhibiting bacterial growth . The structural modifications in these compounds play a significant role in their activity against resistant strains like MRSA.
Synthesis Pathways
The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from simpler quinazoline derivatives. Key steps include:
- Formation of the Imidazoquinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Hydroxylation : The introduction of the hydroxyethyl group can be performed via alkylation reactions using ethylene oxide or similar reagents.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Open Journal of Medicinal Chemistry, several quinazolinone derivatives were synthesized and tested for their anticancer activity. The most active compounds were found to inhibit cell proliferation effectively in both HepG2 and MCF-7 cell lines. The study utilized molecular docking to understand the binding interactions at the enzyme active sites, supporting the observed biological activities .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of imidazoquinazolines against Staphylococcus aureus and Mycobacterium tuberculosis. The synthesized compounds displayed significant antibacterial activity with MIC values comparable to established antibiotics. This research highlights the potential of these compounds as lead structures for developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Several bromophenyl-substituted imidazo[2,1-b]quinazolin-5(1H)-ones (e.g., 3-(4-bromophenyl)-1-(2/3/4-hydroxyphenyl) derivatives) share the core structure but differ in substituents. These compounds (CAS 107605-01-6, 107605-02-7, 107605-03-8) exhibit variations in hydroxyl group positions on the phenyl ring, which may influence binding affinity and metabolic stability . For instance, the para-hydroxyphenyl derivative (107605-03-8) could exhibit stronger hydrogen-bonding interactions compared to ortho-substituted analogues.
Benzimidazo-Fused Derivatives
3-Methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one incorporates a benzimidazole ring fused to the quinazoline core, introducing a thienyl group at position 12.
Triazolo-Quinazolinones
2-Methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one replaces the imidazole ring with a triazole system and includes a sulfonyl group.
Indolo-Pyrido-Quinazolinones
Dehydroevodiamine hydrochloride (8,14-dihydro-14-methyl-indolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(7H)-one hydrochloride) features an indole ring fused to the pyrido-quinazolinone core. This compound demonstrates antitumor activity against breast and hepatocellular carcinoma cell lines, with IC₅₀ values as low as 1.19 µM . The indole moiety may contribute to intercalation with DNA or protein binding, a mechanism distinct from hydroxyethyl-substituted analogues.
Physicochemical Properties
Biological Activity
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound with a complex structure that includes imidazole and quinazoline moieties. Its molecular formula is C₁₃H₁₃N₃O₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyethyl group at the 1-position of the imidazole ring and a methyl group at the 2-position. These functional groups contribute to its unique chemical properties and potential biological activities. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | ~241.26 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds within the imidazoquinazoline class exhibit significant biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that derivatives of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one show promise in inhibiting various bacterial strains.
- Anticancer Properties : The compound has demonstrated efficacy in inhibiting certain cancer cell lines, particularly through modulation of kinase activity, which is crucial in cancer progression and treatment .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate these effects.
The biological mechanisms of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one are thought to involve interactions with specific receptors or enzymes pivotal in cellular signaling pathways. Notably, studies have shown interactions with kinase enzymes that play a role in signal transduction .
Synthesis Methods
The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Stepwise Reaction : Involves the formation of the imidazole ring followed by the introduction of the hydroxyethyl group.
- Functional Group Modifications : The hydroxyethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various derivatives on human cancer cell lines and found that certain modifications significantly enhanced cytotoxicity .
- Genotoxicity Assessment : Research aimed at predicting genotoxic potential indicated that structural modifications could influence the carcinogenicity of related compounds .
Comparative Analysis
To better understand the biological activity of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 2-Methylimidazo[4,5-b]pyridine | Known carcinogen; widely studied for mutagenicity |
| 4-Hydroxy-3-methylquinazoline | Exhibits antibacterial properties |
| Imidazo[4,5-c]quinolin-3-one | Potential anti-inflammatory agent |
This comparative analysis highlights how the unique combination of functional groups in 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one may enhance its solubility and bioavailability compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazinoquinazolinones with ketones or aldehydes. For example, reactions of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone yield triazoloquinazolinones under thermal conditions . Advanced routes include electrochemical dual oxidative C(sp³)–H amination, which enables regioselective functionalization of the imidazo-quinazolinone scaffold . Characterization typically employs HPLC, FTIR, and NMR to confirm purity and structure .
Q. What spectroscopic and chromatographic techniques are critical for characterizing imidazo-quinazolinone derivatives?
- Methodological Answer : Key techniques include:
- FTIR : To identify functional groups (e.g., hydroxyethyl or methyl groups) via characteristic absorption bands .
- NMR (¹H/¹³C) : To map substituent positions and confirm regioselectivity in heterocyclic systems .
- HPLC : For purity assessment, especially when optimizing reaction yields .
- Mass Spectrometry : To validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazo-quinazolinone derivatives?
- Methodological Answer : Catalyst screening and solvent selection are critical. For example, CeCl₃·7H₂O (30 mol%) in ethanol at reflux increases yields to 75% in pyrazolo-imidazo-quinazolinone synthesis (Table 1) :
| Catalyst (mol%) | Yield (%) |
|---|---|
| None | 0 |
| AcOH (30) | 44 |
| CeCl₃·7H₂O (30) | 75 |
Statistical experimental design (e.g., factorial or response surface methodology) minimizes trials while accounting for variables like temperature, catalyst loading, and solvent polarity .
Q. How should researchers address contradictory data in reaction pathway analysis?
- Methodological Answer : Discrepancies between expected and observed products (e.g., triazoloquinazolinones instead of pyrazolylquinazolinones) require mechanistic reinvestigation. Techniques include:
- Isolation of intermediates (e.g., via column chromatography) to identify divergent pathways .
- Computational modeling (DFT calculations) to explore energy barriers for competing reaction mechanisms .
- Kinetic studies to compare rates of intermediate formation under varying conditions .
Q. What computational strategies predict the bioactivity of imidazo-quinazolinone derivatives?
- Methodological Answer : Molecular docking studies with proteins (e.g., COVID-19 main protease) assess binding affinities. For example, pyrazolo-imidazo-quinazolinones show binding energies of −8.22 to −8.77 kcal/mol, with hydrogen/halogen bonds and hydrophobic interactions critical for affinity (Table 2) :
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 4q | −8.73 | ASN142, CYS145 |
| 4r | −8.77 | HIS163, GLU166 |
MD simulations further validate stability of ligand-protein complexes over nanosecond timescales .
Q. How can green chemistry principles be applied to imidazo-quinazolinone synthesis?
- Methodological Answer : Transition-metal-free conditions using base-promoted cyclization (e.g., K₂CO₃ in ethanol) reduce environmental impact. Solvent-free mechanochemical methods or water-based systems are alternatives .
Methodological Design & Data Analysis
Q. What experimental design frameworks improve scalability of imidazo-quinazolinone synthesis?
- Methodological Answer : Hybrid approaches combining computational reaction path searches (via quantum chemical calculations) and high-throughput experimentation (HTE) accelerate optimization. For example, ICReDD’s methodology reduces development time by 50% through iterative computational-experimental feedback .
Q. How do researchers resolve challenges in functionalizing the imidazo-quinazolinone core?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at C3 or C8 positions is hindered by steric effects. Directed C–H activation using palladium/copper catalysts enables selective functionalization. For example, electrochemical amination introduces amino groups at C4 with >80% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
